![molecular formula C18H17F3N4O3 B2827772 7-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034421-85-5](/img/structure/B2827772.png)
7-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H17F3N4O3 and its molecular weight is 394.354. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that triazole compounds, which are a key structural component of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activities.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This binding can lead to changes in the function of these targets, which could be the basis of the compound’s mode of action.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it is likely that this compound could affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Biological Activity
7-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may contribute to its biological activity. This article reviews the compound's biological properties, including its anticancer and antimicrobial activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C18H17F3N4O3, with a molecular weight of 394.354 g/mol. The structure includes a methoxy group (-OCH3), a trifluoromethyl group (-CF3), and a benzofuran moiety which are known to enhance biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C18H17F3N4O3 |
Molecular Weight | 394.354 g/mol |
Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:
- Apoptotic Mechanism : In vitro studies have shown that related triazolo derivatives can induce apoptosis in cancer cells through mitochondrial pathways. Specifically, one study demonstrated that a similar compound up-regulated pro-apoptotic protein Bax and down-regulated anti-apoptotic protein Bcl2 in HT-29 colorectal cancer cells at a concentration of 8.18 µM. This led to the activation of caspase pathways and subsequent cell death .
- IC50 Values : The compound's effectiveness is often measured using IC50 values against various cancer cell lines. A derivative exhibited IC50 values of 0.83 µM against A549 (lung cancer), 0.15 µM against MCF-7 (breast cancer), and 2.85 µM against HeLa (cervical cancer) cells .
Study Example 1: Anticancer Effects
A study published in Molbank assessed the anticancer properties of triazolo derivatives similar to our compound. The findings indicated significant cytotoxicity against HT-29 cells with notable apoptotic activity linked to mitochondrial dysfunction .
Study Example 2: Antimicrobial Efficacy
Another investigation focused on benzotriazole derivatives showed substantial antimicrobial properties against Trypanosoma cruzi, suggesting that structural modifications can enhance bioactivity in related compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the antiproliferative effects of related compounds on various cancer cell lines. The triazolo moiety in the structure has been linked to significant anticancer properties. For instance, derivatives of triazolo-pyridine have shown activity against colon cancer cell lines (HCT-116 and HT-29) . These findings suggest that the compound may also exhibit similar properties due to its structural analogies.
Neurokinin Receptor Antagonism
The compound's structure suggests potential activity as a selective antagonist for the neurokinin-3 receptor (NK-3). Research indicates that derivatives of tetrahydro-[1,2,4]triazolo[4,3-a]pyridines can be effective in treating central nervous system disorders by modulating neurokinin signaling pathways . This positions the compound as a candidate for developing therapies aimed at conditions like anxiety and depression.
Diabetes Management
Compounds with similar structures have been noted as intermediates in the synthesis of drugs like sitagliptin, which is used in managing type 2 diabetes. The ability to inhibit dipeptidyl peptidase-4 (DPP-4) is crucial for enhancing insulin sensitivity and controlling blood glucose levels . The exploration of this compound could lead to new formulations with improved efficacy and fewer side effects.
Case Studies
Several case studies highlight the applications of similar compounds:
- Anticancer Studies :
- Neurokinin Receptor Studies :
- Diabetes Research :
Properties
IUPAC Name |
7-methoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3/c1-27-12-4-2-3-10-7-13(28-16(10)12)17(26)22-8-15-24-23-14-6-5-11(9-25(14)15)18(19,20)21/h2-4,7,11H,5-6,8-9H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOXXQQYMMNHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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